molecular formula C14H11ClN2OS B2440972 4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 339125-01-8

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No. B2440972
CAS RN: 339125-01-8
M. Wt: 290.77
InChI Key: GKGGUIHPBGRVOT-UHFFFAOYSA-N
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Description

“4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” is a chemical compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Ultrasound-Assisted Synthesis of Anti-Tubercular Compounds

A study explored the synthesis of novel derivatives of benzamide for anti-tubercular activity, using ultrasound as a green chemistry tool. These compounds exhibited promising in vitro activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL. Additionally, molecular docking studies suggested that certain derivatives could be potential leads in anti-tubercular drug discovery due to their favorable ADMET properties (Nimbalkar et al., 2018).

Alkylating Benzamides for Melanoma Therapy

Research into benzamide derivatives conjugated with alkylating cytostatics showed increased cytotoxicity against melanoma cells compared to the parent compound, chlorambucil. These derivatives were synthesized and tested, demonstrating a potential for targeted drug delivery in melanoma therapy, highlighting the importance of benzamide derivatives in developing cancer treatments (Wolf et al., 2004).

Chlorine-Resistant Polyamide Membranes

A study investigated the synthesis of chlorine-resistant polyamides for reverse osmosis membranes, emphasizing the relevance of benzamide derivatives in enhancing the durability and performance of filtration systems. By modifying the chemical structure of polyamides, researchers developed membranes with significantly improved resistance to chlorine, a common challenge in water treatment processes (Shintani et al., 2007).

properties

IUPAC Name

4-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-8-9(2)19-14(12(8)7-16)17-13(18)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGGUIHPBGRVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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